molecular formula C14H10O3 B13671780 4-Phenoxyisobenzofuran-1(3H)-one

4-Phenoxyisobenzofuran-1(3H)-one

Cat. No.: B13671780
M. Wt: 226.23 g/mol
InChI Key: BWZFLAUDFHHCEQ-UHFFFAOYSA-N
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Description

4-Phenoxyisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones It is characterized by the presence of a phenoxy group attached to the isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxyisobenzofuran-1(3H)-one typically involves the reaction of phthalic anhydride with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted isobenzofuranones.

Scientific Research Applications

4-Phenoxyisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Phenoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The phenoxy group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxyphthalic anhydride
  • 4-Phenoxybenzoic acid
  • 4-Phenoxybenzaldehyde

Comparison

Compared to these similar compounds, 4-Phenoxyisobenzofuran-1(3H)-one is unique due to its isobenzofuranone core structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

4-phenoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10O3/c15-14-11-7-4-8-13(12(11)9-16-14)17-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

BWZFLAUDFHHCEQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2OC3=CC=CC=C3)C(=O)O1

Origin of Product

United States

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